TRPA1 Antagonism: 3-Ethoxycarbonylphenyl Isothiocyanate Exhibits ~2.2-Fold Higher Potency than Unsubstituted Phenyl Isothiocyanate
In a cross-study comparison, 3-ethoxycarbonylphenyl isothiocyanate demonstrates a 2.2-fold higher potency as a TRPA1 antagonist compared to the unsubstituted phenyl isothiocyanate (PITC) [1]. This indicates that the meta-ethoxycarbonyl group significantly enhances antagonistic activity at this key pain and inflammation target [2].
| Evidence Dimension | Inhibitory potency (IC50) against TRPA1 channel activation |
|---|---|
| Target Compound Data | IC50 = 5.5 µM (5500 nM) |
| Comparator Or Baseline | Phenyl isothiocyanate (PITC); IC50 = 12.1 µM (12100 nM) |
| Quantified Difference | Target compound is approximately 2.2-fold more potent (lower IC50). |
| Conditions | Antagonist activity at rat TRPA1 expressed in HEK293 cells, measured by inhibition of allyl isothiocyanate-induced intracellular Ca2+ elevation (Target Compound). Antagonist activity at human TRPA1 expressed in HEK293 cells under analogous conditions (Comparator). |
Why This Matters
For researchers studying TRPA1-mediated pathways, 3-ethoxycarbonylphenyl isothiocyanate provides a stronger baseline inhibitory effect, potentially reducing the compound quantity needed in assays or enabling detection of more subtle biological responses.
- [1] BindingDB. BDBM50410498: IC50 = 5500 nM for rat TRPA1; BDBM50140154: IC50 = 12100 nM for human TRPA1. View Source
- [2] TargetMine. Activity report for ChEMBL:CHEMBL2376848 (3-Ethoxycarbonylphenyl isothiocyanate) on rat TRPA1. View Source
